6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[4-(diphenylmethyl)piperazin-1-yl]pyrimidin-4(3H)-one
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Overview
Description
6-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-2-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that features a benzothiazole moiety, a piperazine ring, and a dihydropyrimidinone core
Preparation Methods
The synthesis of 6-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-2-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation reaction, where 4-hydroxycoumarin, substituted aldehydes, and 2-mercapto benzothiazole are reacted in the presence of a catalyst such as L-proline . Industrial production methods may involve one-pot multicomponent reactions, microwave irradiation, and molecular hybridization techniques to optimize yield and efficiency .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole and piperazine rings.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives .
Scientific Research Applications
6-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-2-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The benzothiazole moiety is known to interact with various biological targets, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives and piperazine-containing molecules. Compared to these, 6-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-2-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its combination of structural features, which may confer distinct biological activities and chemical properties . Examples of similar compounds include 3-(1,3-benzothiazol-2-ylsulfanyl)-1,2,6-thiadiazinones and 2-(3,4-dimethoxyphenyl)-6-(2-[18F]fluoroethoxy)benzothiazole .
Properties
Molecular Formula |
C29H27N5OS2 |
---|---|
Molecular Weight |
525.7 g/mol |
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)-4-(1,3-benzothiazol-2-ylsulfanylmethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C29H27N5OS2/c35-26-19-23(20-36-29-31-24-13-7-8-14-25(24)37-29)30-28(32-26)34-17-15-33(16-18-34)27(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-14,19,27H,15-18,20H2,(H,30,32,35) |
InChI Key |
IKCJXQSTJQCNNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC(=CC(=O)N2)CSC3=NC4=CC=CC=C4S3)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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